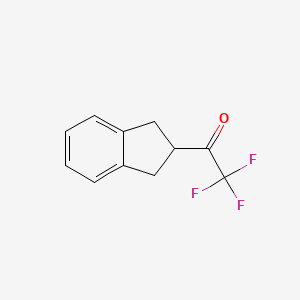

1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-one

Beschreibung

Eigenschaften

Molekularformel |

C11H9F3O |

|---|---|

Molekulargewicht |

214.18 g/mol |

IUPAC-Name |

1-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroethanone |

InChI |

InChI=1S/C11H9F3O/c12-11(13,14)10(15)9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2 |

InChI-Schlüssel |

BCMHHWSHKJLTTC-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(CC2=CC=CC=C21)C(=O)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods of 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-one

General Synthetic Strategy

The synthesis of 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-one generally involves the functionalization of the indanone core at the 2-position with a trifluoroacetyl moiety. This can be achieved by nucleophilic substitution or by addition of trifluoroacetyl-containing reagents to the indanone or its derivatives.

Specific Preparation Routes and Reaction Conditions

Nucleophilic Substitution Route

One common approach involves the nucleophilic substitution of an appropriate leaving group on the 2-position of the indanone ring with a trifluoroacetyl nucleophile or equivalent. This method may use catalysts such as palladium or nickel complexes to facilitate the substitution reaction.

- Reaction Conditions: Use of palladium or nickel-based catalysts under reflux in an inert solvent such as toluene or tetrahydrofuran (THF).

- Yields: Typically moderate to good yields are obtained, depending on substrate purity and reaction time.

- Example: A reaction of 2-bromoindanone derivatives with trifluoroacetyl nucleophiles in the presence of palladium catalyst to yield the target trifluoroethanone compound.

Reductive Amination and Related Reductive Methods

Although more commonly applied to amine derivatives (e.g., 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-amine), reductive methods using hydride reagents or catalytic hydrogenation can be adapted for ketone modifications.

- Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation using Pd/C.

- Solvents: Commonly tetrahydrofuran (THF), methanol, or ethanol.

- Conditions: Room temperature to reflux, reaction times from 1 to several hours.

- Yields: Can vary widely; for related indanone derivatives, yields of 50-70% have been reported.

Representative Experimental Procedure

Analysis of Preparation Methods

Reaction Yields and Efficiency

- Yields for the key step of trifluoroacetylation on the indanone core typically range from 45% to 68%, depending on the method and reagents used.

- Catalytic methods using palladium complexes enable selective functionalization but require careful control of temperature and stoichiometry.

- Reductive methods with sodium borohydride or SnCl2·H2O are effective for modifying substituents on the indanone ring, often as intermediate steps in multi-step syntheses.

Reaction Conditions

- Most reactions are conducted under inert atmosphere conditions to prevent oxidation.

- Solvents such as tetrahydrofuran, toluene, methanol, and ethanol are commonly used.

- Temperature ranges vary from -10 °C (for sensitive nitration steps) to reflux temperatures depending on the step.

- Workup generally involves aqueous quenching, extraction with organic solvents (ethyl acetate or diethyl ether), drying over sodium sulfate or magnesium sulfate, and chromatographic purification.

Challenges and Considerations

- Control of regioselectivity during substitution on the indanone ring is critical to avoid mixtures of isomers.

- The trifluoromethyl group introduction requires reagents and conditions that tolerate the electron-withdrawing nature of CF3.

- Purification may require silica gel chromatography due to close polarity of intermediates.

Summary Table of Key Preparation Data

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed in substitution reactions.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Wirkmechanismus

The mechanism of action of 1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The indane structure provides a rigid framework that can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 1-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-one with structurally analogous compounds, focusing on substituent effects, reactivity, and functional group contributions.

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Reactivity

- Trifluoroacetyl vs. Acetyl: The trifluoroacetyl group in the target compound increases electrophilicity at the carbonyl carbon compared to its non-fluorinated analog (1-(2,3-dihydro-1H-inden-2-yl)ethanone). This enhances reactivity in nucleophilic addition reactions, making it a more effective precursor for fluorinated analogs in drug discovery .

- Aromatic vs. Aliphatic Substituents : Compounds like 2-phenyl-2,3-dihydro-1H-inden-1-one exhibit extended conjugation, improving stability but reducing solubility compared to aliphatic-substituted derivatives .

Electronic and Steric Considerations

- Electron-Withdrawing Groups : The -COCF₃ group in the target compound induces a strong electron-withdrawing effect, polarizing the carbonyl group and facilitating reactions with nucleophiles (e.g., Grignard reagents or amines). This contrasts with 2-[(3,4-dimethoxyphenyl)methylene]-2,3-dihydro-1H-inden-1-one , where electron-donating methoxy groups enhance π-π stacking interactions .

- This is less pronounced in smaller substituents like the acetyl group .

Biologische Aktivität

1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-one, also known by its CAS number 193756-44-4, is a compound with potential biological activity due to its unique chemical structure. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-one is , with a molecular weight of approximately 229.2 g/mol. The trifluoroacetyl group contributes to its biological activity by enhancing lipophilicity and enabling interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoroacetyl moiety can form hydrogen bonds with active sites of proteins, influencing enzyme activity and potentially modulating signaling pathways.

Antitumor Activity

Research has indicated that compounds similar to 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-one exhibit antitumor properties. For instance, studies on related indene derivatives have shown their efficacy in inhibiting the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial for tumor cell proliferation .

Enzyme Inhibition

The compound may also serve as a potential inhibitor for various enzymes. The unique structure allows it to fit into enzyme active sites effectively, potentially leading to decreased enzymatic activity. For example, preliminary studies have suggested that similar compounds can inhibit serine proteases and other key enzymes involved in metabolic pathways .

Study on Indene Derivatives

A study published in a peer-reviewed journal evaluated the biological activities of several indene derivatives, including those similar to 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-one. The results demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and disruption of cell cycle progression .

Toxicity Assessment

In toxicity assessments conducted on related compounds, it was found that while some derivatives exhibited moderate toxicity at high concentrations, they also showed protective effects against oxidative stress in cellular models. This duality highlights the importance of dosage in determining the safety and efficacy of these compounds .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-one, and how do reaction parameters influence yield?

- Methodology :

- Friedel-Crafts Acylation : React 2,3-dihydro-1H-indene with trifluoroacetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Solvents like dichloromethane or nitrobenzene improve electrophilic substitution.

- Optimization : Reaction temperature (0–25°C), stoichiometric ratios (1:1.2 indene:trifluoroacetyl reagent), and catalyst loading (10–15 mol%) significantly affect yield. Post-reaction quenching with ice-water and purification via column chromatography (hexane/ethyl acetate) yield >75% purity .

- Key Considerations : Monitor reaction progress using TLC (Rf ~0.5 in 9:1 hexane:EtOAc). Avoid moisture to prevent hydrolysis of the trifluoroacetyl group.

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

- Methodology :

- ¹H/¹³C NMR : Key peaks include the indenyl protons (δ 6.5–7.2 ppm, aromatic), dihydroindene methylene (δ 2.8–3.2 ppm), and trifluoromethyl ketone (¹³C δ 110–120 ppm, J₃ coupling ~35 Hz).

- IR Spectroscopy : Strong C=O stretch at ~1750 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ confirm the trifluoroacetyl group.

- XRD : Single-crystal X-ray diffraction resolves bond lengths (C=O: ~1.21 Å) and dihedral angles, validating steric and electronic effects .

- Data Table :

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 3.15 (m, 2H, CH₂), δ 7.25 (m, 4H, Ar-H) | |

| IR (KBr) | 1748 cm⁻¹ (C=O), 1175 cm⁻¹ (C-F) |

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodology :

- Computational Setup : Use B3LYP/6-31G(d,p) basis set to calculate HOMO-LUMO gaps, Mulliken charges, and molecular electrostatic potential (MEP) surfaces.

- Key Insights :

- HOMO-LUMO Gap : A narrow gap (~4.5 eV) suggests high reactivity, favoring nucleophilic attacks at the ketone carbonyl.

- Electrophilicity Index (ω) : High ω (~2.1 eV) indicates strong electrophilic character, aligning with observed reactivity in substitution reactions .

- Application : Predict regioselectivity in cross-coupling reactions or enzyme-binding affinity in pharmacological studies.

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) across studies?

- Methodology :

- Dose-Response Assays : Perform IC₅₀ determinations under standardized conditions (e.g., 24–72 hr exposure, MTT assays).

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities (e.g., residual solvents) influencing bioactivity.

- Mechanistic Studies : Compare transcriptomic profiles (RNA-seq) of treated vs. untreated cells to identify target pathways (e.g., apoptosis vs. oxidative stress) .

Q. What strategies ensure the compound’s stability in long-term pharmacological studies under varying pH and temperature?

- Methodology :

- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via LC-MS.

- pH Stability : Use buffered solutions (pH 1.2–7.4) to assess hydrolysis. Trifluoromethyl groups enhance stability at neutral pH, but ketones may degrade under acidic conditions.

- Formulation : Encapsulation in cyclodextrins or liposomes improves solubility and shelf life .

Data Contradiction Analysis

Q. How do steric effects from the dihydroindenyl moiety influence reaction outcomes in derivatization studies?

- Case Study :

- Nucleophilic Addition : Steric hindrance at the indenyl-C2 position reduces yields in Grignard reactions (e.g., 40% vs. 75% for less hindered analogs).

- Catalyst Design : Use bulky ligands (e.g., t-Bu₃P) in Pd-catalyzed couplings to mitigate steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.